molecular formula C17H14 B8619271 1-(3-Methylphenyl)naphthalene CAS No. 27331-44-8

1-(3-Methylphenyl)naphthalene

Cat. No.: B8619271
CAS No.: 27331-44-8
M. Wt: 218.29 g/mol
InChI Key: JRIIMAJKKWUVKY-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 3-methylphenyl group at the 1-position. These compounds are of interest due to their applications in industrial materials (e.g., paints, polymers) and their toxicological profiles .

Properties

CAS No.

27331-44-8

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

1-(3-methylphenyl)naphthalene

InChI

InChI=1S/C17H14/c1-13-6-4-9-15(12-13)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3

InChI Key

JRIIMAJKKWUVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The position and nature of substituents significantly influence physical, chemical, and toxicological properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Findings
1-(3-Methylphenyl)naphthalene C₁₇H₁₄ 218.30 1-(3-Methylphenyl) Hypothetical: Bulky substituent likely reduces volatility compared to simpler methyl derivatives.
1-Methylnaphthalene C₁₁H₁₀ 142.20 1-Methyl High volatility; known respiratory toxicity in mammals .
1-(Dimethylsilyl)naphthalene C₁₂H₁₄Si 186.32 1-(Dimethylsilyl) Synthesized via lithiation-silylation (88% yield); NMR data confirms structure .
1-Methoxy-8-(3-methoxyphenyl)naphthalene C₁₈H₁₆O₂ 264.32 1-Methoxy, 8-(3-methoxyphenyl) Higher molecular weight due to methoxy groups; potential for increased solubility in polar solvents .

Key Observations :

  • Volatility : Bulkier substituents (e.g., 3-methylphenyl) likely decrease volatility, altering environmental transport compared to 1-methylnaphthalene, which is more prone to atmospheric dispersion .

Toxicological Profiles

Table 2: Toxicity Comparison
Compound Key Toxicological Findings
1-Methylnaphthalene - Respiratory irritation in rodents
- Hepatotoxic at high doses
- Metabolized to reactive epoxides .
2-Methylnaphthalene - Similar toxicity profile to 1-methylnaphthalene
- Potential carcinogenicity concerns .
Tris(3-methylphenyl) phosphate Detected in paint samples; indicative of industrial use but limited toxicity data .

Inferences for this compound :

  • Environmental persistence may increase due to lower volatility, leading to accumulation in sediments .
Industrial Use :
  • Paints and Coatings : Compounds like tris(3-methylphenyl) phosphate (detected in ship paint samples) suggest that 3-methylphenyl-substituted derivatives are used for their stability and adhesion properties .
  • Polymer Additives : Silyl-substituted naphthalenes (e.g., 1-(dimethylsilyl)naphthalene) are precursors in silicone polymer synthesis, highlighting the role of substituents in material science .
Environmental Behavior :
  • Degradation : Methylnaphthalenes undergo photodegradation and microbial metabolism, but this compound’s larger structure may slow degradation, increasing persistence in soil/water .

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